3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one
Description
3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one is a ketone derivative featuring a pyrazole ring attached to a branched aliphatic chain. This compound serves as a critical intermediate in synthesizing agrochemicals and pharmaceuticals, particularly fungicides and neuraminidase inhibitors. Its structure combines a rigid pyrazole moiety with a flexible dimethylbutanone backbone, enabling diverse reactivity and interaction with biological targets . Syntheses often involve alkylation or condensation reactions, such as the reaction of pyrazole with 3,3-dimethylbutan-2-one precursors under microwave-assisted or conventional heating conditions .
Key applications include its use as a precursor for:
Properties
IUPAC Name |
3,3-dimethyl-1-pyrazol-1-ylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8(12)7-11-6-4-5-10-11/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDDNIPZNDNELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407913 | |
| Record name | SBB020338 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64921-87-5 | |
| Record name | SBB020338 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with hydrazine derivatives under controlled conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it affects the levels of endogenous hormones such as indole-3-acetic acid (IAA), abscisic acid (ABA), and gibberellic acid (GA3), which play crucial roles in root development . The compound’s ability to modulate these hormone levels makes it a valuable tool in agricultural research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fungicidal Activity: Pyrazole vs. Triazole Derivatives
The substitution of pyrazole with a triazole ring significantly alters biological activity. For example:
Key Findings :
- Triazole derivatives (e.g., triadimefon) exhibit 200–500× higher fungicidal potency than pyrazole analogs due to enhanced binding to fungal cytochrome P450 enzymes (CYP51), disrupting ergosterol biosynthesis .
- Biphenyloxy substitutions (Compound 1) further improve activity against resistant fungal strains by increasing hydrophobicity and membrane penetration .
Physicochemical Properties
Biological Activity
3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one is . The compound features a butanone backbone with a pyrazole ring, which contributes to its unique biological properties.
Biological Activities
Research indicates that 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one exhibits various biological activities:
Antimicrobial Activity
Several studies have shown that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial strains, including E. coli and Staphylococcus aureus, demonstrating effective inhibition at varying concentrations. The presence of the pyrazole moiety is believed to enhance its interaction with microbial targets.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
Antioxidant Activity
Research has indicated that derivatives of pyrazole compounds can exhibit antioxidant properties. The ability of 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one to scavenge free radicals may contribute to its potential therapeutic applications in oxidative stress-related diseases.
The precise mechanisms through which 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors involved in inflammation and microbial resistance.
Comparative Analysis
To understand the uniqueness of 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one, it is essential to compare it with similar compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one | Structure | Contains a pyridine ring | Moderate antimicrobial activity |
| 3,3-Dimethyl-1-(1H-triazole)butan-2-one | Structure | Contains a triazole ring | Limited anti-inflammatory effects |
This table illustrates how the structural differences among these compounds influence their biological activities.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Burguete et al., various pyrazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one exhibited superior activity against E. coli compared to other derivatives tested .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of this compound using carrageenan-induced edema models in mice. Results showed significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
